molecular formula C6H13N3 B15170014 1-Piperazineethanimine CAS No. 871737-15-4

1-Piperazineethanimine

Cat. No.: B15170014
CAS No.: 871737-15-4
M. Wt: 127.19 g/mol
InChI Key: DZCFEGFIXJLAHW-UHFFFAOYSA-N
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Description

1-Piperazineethanimine, also known as 1-(2-Aminoethyl)piperazine, is an organic compound with the molecular formula C₆H₁₅N₃ and a molecular weight of 129.2034 g/mol . It is a derivative of piperazine, a heterocyclic amine, and is characterized by the presence of an aminoethyl group attached to the piperazine ring. This compound is commonly used in various chemical and industrial applications due to its versatile chemical properties.

Preparation Methods

1-Piperazineethanimine can be synthesized through several methods. One common synthetic route involves the reaction of piperazine with ethylenediamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale reactors and continuous flow systems to maximize yield and efficiency .

Chemical Reactions Analysis

1-Piperazineethanimine undergoes a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using appropriate reagents.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Scientific Research Applications

1-Piperazineethanimine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: This compound is employed in the study of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.

    Medicine: It serves as an intermediate in the production of pharmaceuticals, including antifungal and antiviral agents.

    Industry: This compound is used in the manufacture of corrosion inhibitors, surfactants, and epoxy curing agents.

Mechanism of Action

The mechanism of action of 1-Piperazineethanimine involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The compound’s ability to form hydrogen bonds and interact with various functional groups makes it a versatile tool in medicinal chemistry .

Comparison with Similar Compounds

1-Piperazineethanimine can be compared with other similar compounds such as:

This compound stands out due to its unique combination of the piperazine ring and the aminoethyl group, providing a balance of reactivity and stability that is valuable in various applications.

Properties

CAS No.

871737-15-4

Molecular Formula

C6H13N3

Molecular Weight

127.19 g/mol

IUPAC Name

2-piperazin-1-ylethanimine

InChI

InChI=1S/C6H13N3/c7-1-4-9-5-2-8-3-6-9/h1,7-8H,2-6H2

InChI Key

DZCFEGFIXJLAHW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC=N

Origin of Product

United States

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